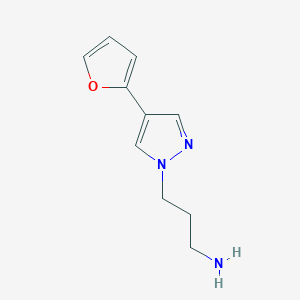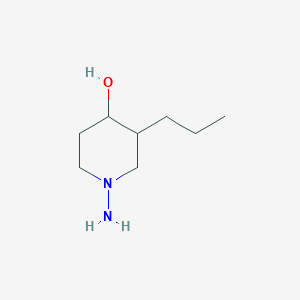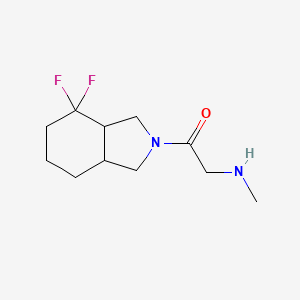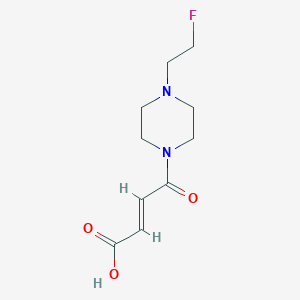
3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine
説明
3-(4-(Furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine, also known as FPP, is an amine compound that has recently been gaining attention in the scientific community due to its potential applications in the synthesis of various compounds and its ability to act as a catalyst for certain biochemical reactions. FPP has been studied for its ability to act as a ligand for metal complexes, its ability to form stable adducts with carboxylic acids, and its potential use as a synthetic intermediate in organic synthesis.
科学的研究の応用
3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has been studied for its potential use in a variety of scientific applications. For example, this compound has been studied for its ability to act as a ligand for metal complexes, its ability to form stable adducts with carboxylic acids, and its potential use as a synthetic intermediate in organic synthesis. This compound has also been used as a catalyst in the synthesis of various compounds, such as pyrrolidines, piperidines, and quinolines. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which means that it can donate electrons to other molecules. This compound is also believed to form stable adducts with carboxylic acids, which can be used to catalyze certain biochemical reactions. Additionally, this compound is believed to act as a ligand for metal complexes, which can be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
実験室実験の利点と制限
3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine has several advantages for use in laboratory experiments. For example, this compound is relatively inexpensive and easy to synthesize, and it can be used as a catalyst for a variety of reactions. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for research into 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine. For example, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential use as a catalyst for various reactions. Additionally, further research could be conducted into the synthesis of this compound and its potential use as a synthetic intermediate in organic synthesis. Finally, further research could be conducted into the potential use of this compound in the synthesis of polymers and other materials.
特性
IUPAC Name |
3-[4-(furan-2-yl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSEIADIHYWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)
![3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491168.png)
![3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1491170.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491171.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)
![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)




![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)
![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)